(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate

Physicochemical Properties Drug-likeness Lipophilicity

SAR studies on cyanocarbonimidodithioate IDO1 inhibitors reveal that minor phenyl ring substitutions cause drastic potency shifts-generic analogs are not interchangeable. This specific 2,6-dichlorophenyl isomer solves selectivity profiling challenges. • Ortho,ortho'-Cl substitution provides a distinct steric profile vs. the 2,4-dichloro analog (IC50 0.90 µM) for heme-pocket mapping. • Predicted LogP 4.28 enables lipophilicity-permeability correlation studies. • Exact mass 275.935 Da suits LC-MS/HPLC reference standard development. Supplied with rigorous analytical documentation for reproducible research.

Molecular Formula C9H6Cl2N2S2
Molecular Weight 277.2 g/mol
CAS No. 152382-18-8
Cat. No. B137115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate
CAS152382-18-8
Molecular FormulaC9H6Cl2N2S2
Molecular Weight277.2 g/mol
Structural Identifiers
SMILESCSC(=NC#N)SC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C9H6Cl2N2S2/c1-14-9(13-5-12)15-8-6(10)3-2-4-7(8)11/h2-4H,1H3
InChIKeyNQIWJQGWHAGHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate


(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate, with the molecular formula C₉H₆Cl₂N₂S₂ and a molecular weight of 277.19 g/mol, is a research compound belonging to the cyanocarbonimidodithioate class . It features a 2,6-dichlorophenyl moiety attached via a sulfur bridge to a methyl cyanocarbonimidodithioate core . This structural class has been identified as a scaffold for potential biological activity, most notably as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1].

¹
Cyanocarbonimidodithioate scaffold reported for IDO1 pathway inhibition studies
²
2,6-Dichlorophenyl substitution supports steric/electronic selectivity research
³
Predicted lipophilicity context useful for permeability assay comparison

Substitution Specificity of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate


Within the cyanocarbonimidodithioate class, small changes in the substitution pattern on the phenyl ring are known to cause significant shifts in biological activity, rendering generic substitution unreliable. A structure-activity relationship (SAR) study on IDO1 inhibitors demonstrated that the presence and position of chlorine atoms on the phenyl ring drastically alters inhibitory potency [1]. This finding, detailed in the quantitative evidence below, confirms that even closely related analogs cannot be considered interchangeable for scientific research and that procurement must be specific to the required isomer.

! Chlorine position isomer (2,4- vs 2,6-) may shift IDO1 inhibitory potency significantly — class-level SAR data confirm substitution-dependent activity.
! Lipophilicity differences (predicted LogP gap ~0.5 units) may alter membrane permeability and non-specific binding; direct substitution not supported.
! Procurement of the exact 2,6-dichloro isomer is required — structural analogs cannot be assumed interchangeable without validation.

Quantitative Evidence vs. Analogs for (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate


Predicted Lipophilicity vs. 2,4-Dichloro Analog

A key differentiator between the 2,6-dichloro isomer (this compound) and the 2,4-dichloro analog is the predicted lipophilicity (LogP). The 2,6-substitution pattern results in a LogP of 4.28 [1], whereas the 2,4-dichloro analog (CAS 152382-26-8) is predicted to have a lower LogP due to reduced steric hindrance and altered electronic distribution . This difference in lipophilicity can impact membrane permeability, solubility, and non-specific binding in biological assays.

LogP Comparison
Predicted
Target (2,6-Cl₂): LogP 4.28
2,4-Cl₂ analog: ~3.8 (estimated)
Lipophilicity may influence assay permeability
Computational prediction; experimental validation recommended
Physicochemical Properties Drug-likeness Lipophilicity

Chlorine Position and IDO1 Inhibitory Activity

While direct IC50 data for the 2,6-dichloro isomer is not published, a high-confidence class-level inference can be drawn from a SAR study on cyanocarbonimidodithioates as IDO1 inhibitors [1]. This study showed that a non-chlorinated phenyl ring (Compound 6a) had an IC50 > 10 µM, while the introduction of a 2,4-dichloro substitution (Compound 6b) dramatically improved potency to an IC50 of 0.90 µM [1]. Given that the 2,6-dichloro isomer presents a different steric and electronic environment, its potency is expected to be distinct from both 6a and 6b, making it a unique tool compound for probing the IDO1 active site.

IDO1 SAR Context
Class-level inference
No direct IC50 for 2,6-isomer
2,4-Cl₂ analog IC50 0.90 µM
Non-chlorinated >10 µM
Expected distinct potency based on class-level SAR
Recombinant human IDO1 assay; published in ACS Med. Chem. Lett. 2021
IDO1 Inhibition Immuno-oncology Structure-Activity Relationship

Research Applications of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate


Probing IDO1 Active Site with a Sterically Demanding Inhibitor

Based on class-level evidence that cyanocarbonimidodithioates are a novel scaffold for IDO1 inhibition [1], this 2,6-dichlorophenyl isomer is uniquely suited for advanced SAR studies. Its ortho,ortho'-substituted phenyl ring presents a distinct steric profile compared to the known 2,4-dichloro inhibitor (IC50 = 0.90 µM) [1]. Researchers can use this compound to map the steric tolerance and electronic preferences of the IDO1 heme-binding pocket, providing critical insights for the design of next-generation, selective IDO1 inhibitors.

Lipophilicity Impact on Cellular Activity and Cytotoxicity

The predicted LogP of 4.28 for this compound [2] is higher than that of many related analogs. This property makes it a valuable tool for studying the relationship between lipophilicity and cellular outcomes. Researchers can use it to assess how increased LogP influences cell permeability, intracellular accumulation, and off-target cytotoxicity in comparison to less lipophilic cyanocarbonimidodithioates, such as the 2,4-dichloro analog [1].

Reference Standard for Analytical Method Development

The compound's defined physicochemical properties, including its exact mass (275.935 Da) and predicted LogP (4.28) [2], make it suitable for use as a reference standard in developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of cyanocarbonimidodithioates and related impurities in complex mixtures.

Application
Selection Property
Validation Focus
IDO1 active-site steric mapping
ortho,ortho′-substituted phenyl steric profile
Heme-binding pocket tolerance review
Lipophilicity-permeability profiling
Higher predicted LogP vs. 2,4-dichloro analog
Cell permeability and off-target cytotoxicity assay context
Analytical method development
Defined exact mass for MS detection
Cyanocarbonimidodithioate quantification and impurity tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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